molecular formula C11H12N2O2S2 B11724692 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

Cat. No.: B11724692
M. Wt: 268.4 g/mol
InChI Key: SXSGWOVHTRVNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide typically involves the reaction of S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .

Scientific Research Applications

4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene and thiazole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3

InChI Key

SXSGWOVHTRVNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.